molecular formula C13H18 B011069 (2,2-Dimethylcyclopentyl)benzene CAS No. 19960-99-7

(2,2-Dimethylcyclopentyl)benzene

Cat. No.: B011069
CAS No.: 19960-99-7
M. Wt: 174.28 g/mol
InChI Key: ULFKDLLDIXVBFH-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopentyl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclopentyl group bearing two methyl groups at the 2-position. Its molecular formula is C₁₃H₁₈, with a calculated molecular weight of 174.28 g/mol. The compound’s structure combines the aromatic stability of benzene with the steric effects of the dimethyl-substituted cyclopentyl moiety. This configuration imparts unique physicochemical properties, such as enhanced hydrophobicity and conformational rigidity, making it a candidate for applications in organic synthesis, material science, and specialty solvents .

Properties

CAS No.

19960-99-7

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

(2,2-dimethylcyclopentyl)benzene

InChI

InChI=1S/C13H18/c1-13(2)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

ULFKDLLDIXVBFH-UHFFFAOYSA-N

SMILES

CC1(CCCC1C2=CC=CC=C2)C

Canonical SMILES

CC1(CCCC1C2=CC=CC=C2)C

Synonyms

2,2-Dimethylcyclopentylbenzene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Properties/Applications References
(2,2-Dimethylcyclopentyl)benzene C₁₃H₁₈ 174.28 (calculated) Benzene + 2,2-dimethylcyclopentyl group High hydrophobicity; potential solvent or intermediate in organic synthesis Inferred
[2-(Chloromethyl)cyclopentyl]benzene C₁₂H₁₅Cl 194.70 Chloromethyl substituent on cyclopentyl Increased polarity; intermediate for pharmaceuticals or agrochemicals
(2,2-Dichloro-1-methylcyclopropyl)benzene C₁₀H₁₀Cl₂ 201.09 Cyclopropane ring with Cl and methyl groups High density (∼1.7 g/cm³); strained ring enhances reactivity
(2,2-Dimethylcyclopentyl)cyclohexane C₁₃H₂₄ 180.33 (calculated) Cyclohexane + dimethylcyclopentyl group Higher boiling point due to larger cycloalkane
3-Methyl-2-phenylcyclopentene C₁₂H₁₄ 158.24 (calculated) Cyclopentene ring with methyl and phenyl Reactivity from double bond; possible monomer for polymers
(5-Cyclopentylpentyl)benzene C₁₆H₂₄ 216.36 (calculated) Extended pentyl chain with cyclopentyl Surfactant or lubricant additive due to long alkyl chain

Key Comparative Insights

Substituent Effects :

  • The chloromethyl group in [2-(Chloromethyl)cyclopentyl]benzene introduces polarity and reactivity, making it suitable for nucleophilic substitution reactions . In contrast, the dimethyl groups in the target compound enhance steric hindrance and hydrophobicity.
  • Halogenated analogs like (2,2-Dichloro-1-methylcyclopropyl)benzene exhibit higher density and reactivity due to cyclopropane ring strain and electronegative chlorine atoms .

Ring Size and Saturation :

  • The cyclopropane ring in (2,2-Dichloro-1-methylcyclopropyl)benzene is more strained than the cyclopentyl group, leading to distinct thermal and chemical stability profiles.
  • 3-Methyl-2-phenylcyclopentene contains a double bond, enabling polymerization or Diels-Alder reactions, unlike the saturated cyclopentyl group in the target compound .

Alkyl Chain Length :

  • (5-Cyclopentylpentyl)benzene ’s extended alkyl chain increases molecular weight and lipophilicity, favoring applications in surfactants or lubricants .

Aromatic vs.

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